N'-(acridin-9-yl)-2-phenoxyacetohydrazide
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Overview
Description
N’-(acridin-9-yl)-2-phenoxyacetohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(acridin-9-yl)-2-phenoxyacetohydrazide typically involves the reaction of acridine derivatives with phenoxyacetic acid hydrazide. One common method involves the use of sodium hydride as a base in an anhydrous dimethyl sulfoxide (DMSO) solvent. The reaction is carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(acridin-9-yl)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(acridin-9-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(acridin-9-yl)-2-phenoxyacetic acid, while reduction could produce N’-(acridin-9-yl)-2-phenoxyethanol.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets. For instance, as a BACE-1 inhibitor, it binds to the active site of the enzyme, forming hydrogen bonds with key amino acids and π–π stacking interactions with aromatic residues . This inhibits the enzyme’s activity, potentially reducing the production of amyloid-beta peptides implicated in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
N-(acridin-9-yl)benzamides: These compounds share the acridine core and have similar biological activities.
Amsacrine (m-AMSA): An acridine derivative used as an anticancer agent.
Triazoloacridone (C-1305): Another acridine derivative with potential anticancer properties.
Uniqueness
N’-(acridin-9-yl)-2-phenoxyacetohydrazide is unique due to its specific hydrazide functional group, which allows it to form specific interactions with enzymes and other biological targets. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N'-acridin-9-yl-2-phenoxyacetohydrazide |
InChI |
InChI=1S/C21H17N3O2/c25-20(14-26-15-8-2-1-3-9-15)23-24-21-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)21/h1-13H,14H2,(H,22,24)(H,23,25) |
InChI Key |
HQOIOCGVQBGENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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